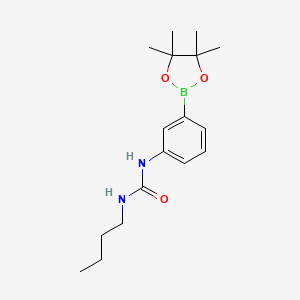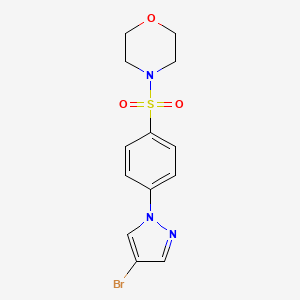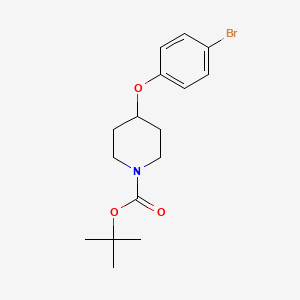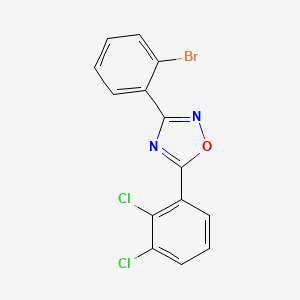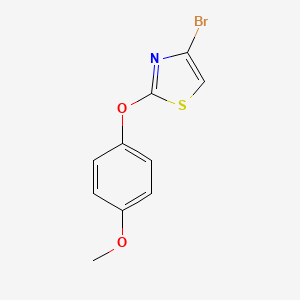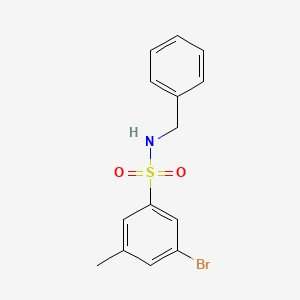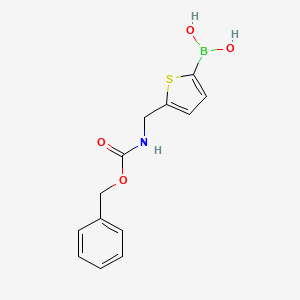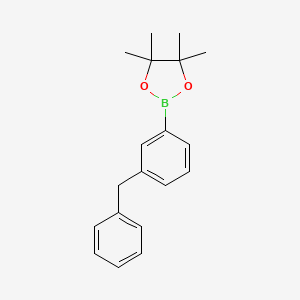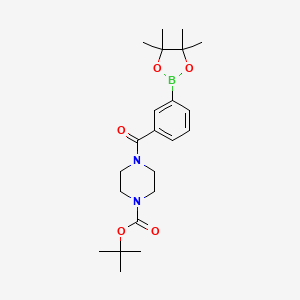![molecular formula C12H17N3O B1373185 1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea CAS No. 1250659-48-3](/img/structure/B1373185.png)
1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea
Descripción general
Descripción
“1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea” is a chemical compound with the CAS Number: 1250659-48-3 . It has a molecular weight of 219.29 and is typically in the form of a powder . The IUPAC name for this compound is N-[4-(1-aminoethyl)phenyl]-N’-cyclopropylurea .
Molecular Structure Analysis
The InChI code for “1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea” is 1S/C12H17N3O/c1-8(13)9-2-4-10(5-3-9)14-12(16)15-11-6-7-11/h2-5,8,11H,6-7,13H2,1H3,(H2,14,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 degrees . The shipping temperature is maintained with an ice pack .Aplicaciones Científicas De Investigación
Antihypertensive Activity
1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea and related compounds have been studied for their antihypertensive effects. In a study by Tilley et al. (1980), a series of 1-(2-aminoethyl)-3-(substituted phenyl)thioureas were found to exhibit potent oral antihypertensive activity in hypertensive rat models, demonstrating the potential of these compounds in managing hypertension (Tilley et al., 1980).
Synthesis and Antibacterial Properties
Banaei et al. (2015) explored the one-pot, two-step synthesis of various 1-cyclopropanecarbonyl-3-(substituted phenyl)-thioureas, including compounds structurally similar to 1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea. The synthesized compounds were evaluated for antibacterial activity against multiple bacterial strains, highlighting their potential as antibacterial agents (Banaei et al., 2015).
Potential Antidepressant Effects
Bonnaud et al. (1987) studied 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, closely related to the compound , for their potential antidepressant activity. The study revealed that several derivatives exhibited more activity than standard antidepressants, positioning these compounds as promising candidates for the treatment of depression (Bonnaud et al., 1987).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Propiedades
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]-3-cyclopropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(13)9-2-4-10(5-3-9)14-12(16)15-11-6-7-11/h2-5,8,11H,6-7,13H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRJALPHDWLAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)NC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



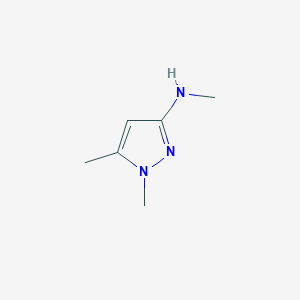
![3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B1373107.png)
![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1373112.png)
